3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, including triazole, pyridazine, pyrrolidine, oxazole, and sulfonamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Scientific Research Applications
3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazole ring through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, optimizing reaction conditions such as temperature, solvent, and reactant concentrations can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The triazole and pyridazine rings can bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects . The sulfonamide group also plays a crucial role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antifungal and antiviral properties.
Pyridazine derivatives: Compounds with pyridazine rings are known for their anti-inflammatory and anticancer activities.
Sulfonamide derivatives: These compounds are widely used in medicinal chemistry for their antimicrobial properties.
Uniqueness
3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities and potential applications. The presence of multiple heterocyclic rings enhances its binding affinity to various molecular targets, making it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
3,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3S/c1-9-14(10(2)24-18-9)25(22,23)19-11-5-6-20(7-11)13-4-3-12-16-15-8-21(12)17-13/h3-4,8,11,19H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAONSABXKOBYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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